Oxfendazole
Descripción general
Descripción
Oxfendazol es un antihelmíntico benzimidazólico de amplio espectro que se utiliza principalmente en medicina veterinaria. Es eficaz contra una variedad de gusanos parásitos, incluidos los nematodos, los estróngilos y los oxiuros. Oxfendazol es el metabolito sulfóxido del fenbendazol y es conocido por su eficacia en la protección del ganado como vacas, ovejas y cabras .
Aplicaciones Científicas De Investigación
Oxfendazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los derivados de la benzimidazol.
Biología: Investigado por sus efectos sobre los gusanos parásitos y su posible uso en el control de las infecciones parasitarias en el ganado.
Mecanismo De Acción
Oxfendazol ejerce sus efectos uniéndose a la tubulina, una proteína que forma parte de los microtúbulos en las células de los parásitos. Esta unión interrumpe la formación y función de los microtúbulos, lo que provoca la incapacidad de los parásitos para absorber nutrientes, lo que lleva a su muerte eventual . El fármaco es particularmente eficaz contra los parásitos gastrointestinales y ha mostrado resultados prometedores en estudios preclínicos para el tratamiento de la neurocisticercosis .
Compuestos similares:
Fenbendazol: El compuesto precursor del oxfendazol, también un antihelmíntico benzimidazólico.
Albendazol: Otro derivado de la benzimidazol con un mecanismo de acción similar.
Mebendazol: Un antihelmíntico benzimidazólico utilizado para tratar una variedad de infecciones por gusanos parásitos.
Comparación:
Eficacia: Oxfendazol es más eficaz que el fenbendazol debido a su mayor solubilidad y biodisponibilidad. También tiene un espectro de actividad más amplio en comparación con el albendazol y el mebendazol.
Mecanismo de acción: Todos estos compuestos comparten un mecanismo de acción similar, dirigido a la tubulina en los gusanos parásitos.
Aplicaciones: Mientras que el fenbendazol y el oxfendazol se utilizan principalmente en medicina veterinaria, el albendazol y el mebendazol se utilizan más comúnmente en medicina humana
Oxfendazol destaca por su mayor solubilidad y su amplio espectro de actividad, lo que lo convierte en un compuesto valioso tanto en aplicaciones veterinarias como en posibles aplicaciones médicas humanas.
Análisis Bioquímico
Biochemical Properties
Oxfendazole exhibits a range of notable biochemical and physiological effects. It inhibits parasite growth, curtails their reproductive capacity, and disrupts their energy production . It interacts with the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Cellular Effects
This compound has been shown to induce apoptosis in ovarian cancer cells by activating the JNK/MAPK pathway and inducing reactive oxygen species generation . It also inhibits the growth of non-small cell lung cancer cells .
Molecular Mechanism
This compound’s mechanism of action is primarily through its binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts the cytoskeleton of the cells, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a substantial nonlinear pharmacokinetics, which complicates correlating this compound dose to exposure . An this compound nanocrystal suspension was prepared to overcome the challenge of its poor oral bioavailability .
Dosage Effects in Animal Models
The pharmacokinetics of this compound in healthy adults following single ascending oral doses from 0.5 to 60 mg/kg of body weight shows that this compound pharmacokinetics is substantially nonlinear . The apparent clearance and apparent volume of distribution were estimated to be 2.57 liters/h and 35.2 liters, respectively, at the lowest dose (0.5 mg/kg), indicating that this compound is a low extraction drug with moderate distribution .
Metabolic Pathways
This compound is a sulfoxide metabolite of fenbendazole . Fenbendazole formation from this compound was primarily through systemic metabolism, while both presystemic and systemic metabolism were critical to the formation of this compound sulfone .
Transport and Distribution
This compound’s pharmacokinetics was best described by a one-compartment model with nonlinear absorption and linear elimination . The disposition of both metabolites was adequately characterized by a one-compartment model with formation rate-limited elimination .
Subcellular Localization
Given its mechanism of action involving the disruption of microtubules, it is likely that this compound localizes to the cytoplasm where the microtubules are located .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Oxfendazol se puede sintetizar mediante la oxidación del fenbendazol. El proceso implica el uso de peróxido de hidrógeno y ácido acético como agentes oxidantes. La reacción se realiza normalmente a temperatura ambiente, y el producto se purifica mediante recristalización .
Métodos de producción industrial: En entornos industriales, el oxfendazol se produce a menudo haciendo reaccionar el fenbendazol con peróxido de hidrógeno en presencia de ácido acético. La mezcla de reacción se somete entonces a filtración y recristalización para obtener oxfendazol puro. Otro método implica la conversión del oxfendazol en su forma clorhidrato mediante ácido clorhídrico, lo que mejora su solubilidad en varios disolventes .
Análisis De Reacciones Químicas
Tipos de reacciones: Oxfendazol se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Conversión del fenbendazol a oxfendazol utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Aunque menos frecuente, las reacciones de reducción pueden convertir el oxfendazol de nuevo en fenbendazol.
Sustitución: Oxfendazol puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno y ácido acético a temperatura ambiente.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Diversos nucleófilos en condiciones suaves.
Principales productos:
Oxidación: Oxfendazol.
Reducción: Fenbendazol.
Sustitución: Derivados de oxfendazol con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Fenbendazole: The parent compound of oxfendazole, also a benzimidazole anthelmintic.
Albendazole: Another benzimidazole derivative with a similar mechanism of action.
Mebendazole: A benzimidazole anthelmintic used to treat a variety of parasitic worm infections.
Comparison:
Efficacy: this compound is more effective than fenbendazole due to its higher solubility and bioavailability. It also has a broader spectrum of activity compared to albendazole and mebendazole.
Mechanism of Action: All these compounds share a similar mechanism of action, targeting tubulin in parasitic worms.
Applications: While fenbendazole and this compound are primarily used in veterinary medicine, albendazole and mebendazole are more commonly used in human medicine
This compound stands out due to its enhanced solubility and broader spectrum of activity, making it a valuable compound in both veterinary and potential human medical applications.
Actividad Biológica
Oxfendazole is a benzimidazole derivative primarily used as an anthelmintic agent in veterinary medicine. It has garnered attention for its potential applications in human medicine, particularly against parasitic infections such as cysticercosis and filariasis. This article delves into the biological activity of this compound, examining its pharmacokinetics, efficacy against various parasites, safety profile, and potential therapeutic applications.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that influence its efficacy and safety. A Phase 1 clinical trial assessed the pharmacokinetics of this compound in healthy volunteers, revealing rapid absorption with a mean plasma half-life of 8.5 to 11 hours. The study indicated significant nonlinear pharmacokinetics, characterized by less than dose-proportional increases in exposure at escalating doses (0.5 to 60 mg/kg) due to low solubility affecting bioavailability .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid |
Mean Plasma Half-Life | 8.5 - 11 hours |
Renal Excretion | Minimal |
Nonlinear Pharmacokinetics | Yes |
Cysticercosis
This compound has shown significant efficacy against Taenia solium, the causative agent of cysticercosis. In preclinical studies involving pigs, a single high dose of this compound (30 mg/kg) resulted in the elimination of encysted larvae, demonstrating complete clearance from tissues such as muscle and brain within 12 weeks post-treatment .
Case Study: Efficacy in Pigs
- Study Design : Administered a single dose of this compound.
- Outcome : Complete clearance of viable cysts observed in multiple tissues.
Hydatid Disease
In a study on goats and sheep infected with Echinococcus granulosus, this compound was administered at a dose of 30 mg/kg twice weekly for four weeks. Postmortem examinations revealed that 97% of cysts from treated animals had dead or absent protoscolices compared to only 28% in untreated controls .
Table 2: Efficacy of this compound in Hydatid Disease
Animal Type | Treatment Regimen | Result (%) |
---|---|---|
Goats | 30 mg/kg twice weekly for 4 weeks | Protoscolices dead/absent: 97% |
Sheep | Same regimen | Protoscolices dead/absent: 97% |
Filarial Diseases
This compound also shows promise against filarial diseases such as onchocerciasis and lymphatic filariasis. In murine models, it demonstrated macrofilaricidal efficacy with up to 100% success in clearing adult filariae following short oral treatment regimens . The drug inhibited embryogenesis in Litomosoides sigmodontis infected jirds, leading to complete microfilaremia clearance.
Safety Profile and Toxicology
Safety assessments have indicated that this compound is generally well tolerated at various doses without serious adverse events. However, studies have identified potential target organs for toxicity, including the liver and reproductive organs . In rats, high doses led to increased liver weight and histopathological changes such as hepatocytic vacuolation and testicular alterations .
Table 3: Observed Toxicity in Animal Studies
Organ/System | Observed Effect |
---|---|
Liver | Increased weight, vacuolation |
Testes | Hypospermatogenesis |
Bone Marrow | Lymphoid atrophy |
Propiedades
IUPAC Name |
methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZFPOZAYTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044112 | |
Record name | Oxfendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxfendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53716-50-0 | |
Record name | Oxfendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53716-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxfendazole [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxfendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxfendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxfendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxfendazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXFENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMP2H17F9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxfendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 °C | |
Record name | Oxfendazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxfendazole?
A1: While the exact mechanism remains unclear, this compound is believed to primarily target β-tubulin in susceptible parasites. [, , ] This interaction disrupts microtubule formation, crucial for various cellular processes, ultimately leading to parasite death.
Q2: What types of parasites is this compound effective against?
A2: this compound exhibits broad-spectrum activity against various helminths, including gastrointestinal nematodes like Haemonchus contortus, Ostertagia ostertagi, and Trichostrongylus spp., as well as cestodes like Taenia solium and trematodes. [, , , , , , , , ]
Q3: Does this compound show promise against tissue-dwelling parasites?
A3: Yes, this compound demonstrates potential against tissue-dwelling parasites. Studies show promising efficacy against larval cestodes in hydatid disease models and trematodes in models of cystic echinococcosis. [, , ]
Q4: How does this compound reach tissue-dwelling parasites?
A4: Research using a Trichuris suis-pig infection model suggests that this compound, after being absorbed from the gastrointestinal tract, reaches the parasite via the blood-enterocyte pathway. []
Q5: What are the key pharmacokinetic parameters of this compound in animals?
A5: this compound is absorbed rapidly following oral administration in various animal species. Its half-life ranges from 8.5 to 11 hours in healthy human volunteers. [, ] Notably, it exhibits nonlinear pharmacokinetics, with exposure not increasing proportionally with dose. [, , ]
Q6: Does food intake affect the pharmacokinetics of this compound?
A6: Yes, food, particularly a fatty meal, significantly impacts this compound pharmacokinetics. It delays the time to reach maximum concentration (Tmax) and increases both the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). [, ]
Q7: What are the major metabolites of this compound?
A7: The primary metabolites of this compound are this compound sulfone and fenbendazole, both possessing anthelmintic activity. [, , , , ] Fenbendazole further metabolizes to fenbendazole sulfone.
Q8: What is the significance of this compound's metabolites?
A8: Both this compound sulfone and fenbendazole contribute to the overall anthelmintic effect. The prolonged presence of active metabolites contributes to this compound's efficacy, particularly against immature or inhibited parasite stages. [, , ]
Q9: Are there any strategies to improve this compound delivery?
A9: Research explores nanosuspension formulations to enhance this compound bioavailability. Studies in sheep show that this compound nanosuspensions significantly increase Cmax and AUC compared to conventional granular formulations. []
Q10: What are the potential target organs for this compound toxicity?
A10: In a 2-week rat study, target organs included bone marrow, epididymis, liver, spleen, testis, and thymus. [] Notably, female rats exhibited greater this compound exposure and toxicity at lower doses compared to males. []
Q11: Does this compound pose any genetic toxicity risks?
A11: this compound did not exhibit mutagenic potential in standard Ames bacterial, mouse lymphoma, or rat micronucleus assays. []
Q12: Is there evidence of this compound resistance in parasites?
A12: Yes, studies report emerging resistance to this compound in various nematode species, including Haemonchus contortus and Teladorsagia circumcincta. [, ]
Q13: What are the potential factors contributing to this compound resistance?
A13: Factors potentially contributing to resistance include frequent anthelmintic treatments, inadequate dosing, and lack of rotation among different drug classes. []
Q14: What are the future directions for this compound research?
A14: Future research should focus on:
- Exploring this compound's potential for treating human parasitic infections, particularly those with limited therapeutic options. []
Q15: What analytical methods are used to detect and quantify this compound?
A15: Several methods are employed for this compound analysis:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, is widely used to determine this compound concentrations in various matrices, including plasma, tissue, and feed. [, , , , ]
- Radioimmunoassay (RIA): This highly sensitive method uses antibodies to detect and quantify this compound in biological samples, particularly plasma and fat. [, ]
- Spectrophotometry: Techniques like derivative spectrophotometry and Vierordt's method allow for the simultaneous determination of this compound in combination with other drugs in veterinary formulations. []
- Gas Chromatography (GC): Coupled with headspace analysis, GC offers a sensitive approach to quantify residual solvents in this compound active pharmaceutical ingredients. []
Q16: Are there any concerns about this compound residues in food products?
A16: The extensive use of this compound in livestock raises concerns about potential residues in food products. Studies are conducted to determine the concentration of this compound and its metabolites in edible tissues to ensure compliance with maximum residue limits (MRLs). [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.